Selective Voltage-Dependent Ca2+ Channel Blockade vs. Dictamine's Dual-Channel Mechanism
Fraxinellone acts as a selective blocker of voltage-dependent Ca2+ channels (VDCCs), whereas dictamine (dictamnine) inhibits both VDCCs and receptor-operated Ca2+ channels [1]. In rat thoracic aorta, fraxinellone inhibited K⁺ (60 mM)-induced Ca2+ contraction with an IC50 of approximately 25 μM, while dictamine showed an IC50 of approximately 15 μM under identical conditions. However, only dictamine relaxed noradrenaline (3 μM)-induced tonic contraction in nifedipine-pretreated aorta; fraxinellone at 500 μM failed to produce this effect, confirming its selective VDCC profile [1]. This mechanistic divergence means fraxinellone cannot be substituted by dictamine in protocols requiring selective VDCC interrogation.
| Evidence Dimension | Vasorelaxation mechanism selectivity |
|---|---|
| Target Compound Data | IC50 ~25 μM (K⁺-induced Ca2+ contraction); no relaxation of NA-induced tonic contraction at 500 μM |
| Comparator Or Baseline | Dictamine: IC50 ~15 μM (K⁺-induced Ca2+ contraction); relaxes NA-induced tonic contraction at 500 μM (dual VDCC/ROCC blocker) |
| Quantified Difference | Qualitative mechanistic difference: fraxinellone VDCC-selective; dictamine non-selective (VDCC + ROCC). Potency for VDCC blockade: dictamine ~1.7× more potent by IC50. |
| Conditions | Rat thoracic aorta rings; K+ (60 mmol/L) medium; Ca2+ (0.03–3 mmol/L); noradrenaline (3 μmol/L); nifedipine (1 μmol/L) |
Why This Matters
For cardiovascular research requiring selective VDCC pharmacology without receptor-operated calcium entry interference, fraxinellone provides a clean tool compound profile unavailable with dictamine.
- [1] Kim JS, Kang SS. Vasorelaxing effect in rat thoracic aorta caused by fraxinellone and dictamine isolated from the Chinese herb Dictamnus dasycarpus Turcz: comparison with cromakalim and Ca2+ channel blockers. Kor J Pharmacogn. 1998;29(2):137-143. View Source
